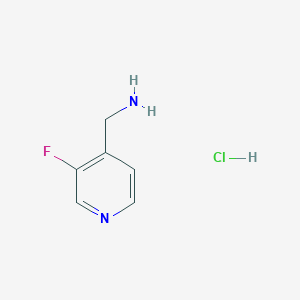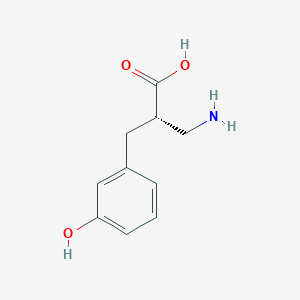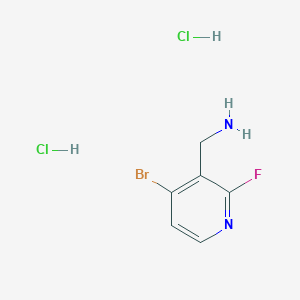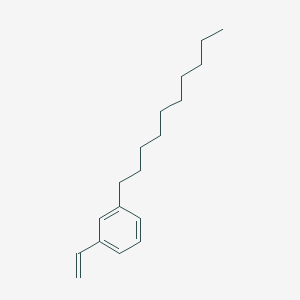
1-Decyl-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-3-vinylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a decyl group and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decyl-3-vinylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting 1-decylbenzene can then undergo a Heck reaction with vinyl halides to introduce the vinyl group at the meta position.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 1-Decyl-3-ethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Decyl-3-vinylbenzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as low glass transition temperatures and enhanced plasticity.
Materials Science: The compound is utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and other biomedical applications.
Mécanisme D'action
The mechanism of action of 1-decyl-3-vinylbenzene in various applications involves its ability to undergo polymerization and form stable polymers. The vinyl group allows for radical-mediated polymerization, while the decyl group contributes to the hydrophobicity and flexibility of the resulting polymers. These properties make it suitable for use in electronic devices and other advanced materials .
Comparaison Avec Des Composés Similaires
1-Decyl-4-vinylbenzene: Similar structure but with the vinyl group at the para position.
1-Decyl-2-vinylbenzene: Similar structure but with the vinyl group at the ortho position.
1-Decylbenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
Uniqueness: 1-Decyl-3-vinylbenzene is unique due to the specific positioning of the vinyl group, which allows for distinct reactivity and polymerization behavior compared to its ortho and para counterparts. This makes it particularly valuable in the synthesis of specialized polymers and materials .
Propriétés
Formule moléculaire |
C18H28 |
|---|---|
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
1-decyl-3-ethenylbenzene |
InChI |
InChI=1S/C18H28/c1-3-5-6-7-8-9-10-11-13-18-15-12-14-17(4-2)16-18/h4,12,14-16H,2-3,5-11,13H2,1H3 |
Clé InChI |
NIWYEYXEGNFJLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


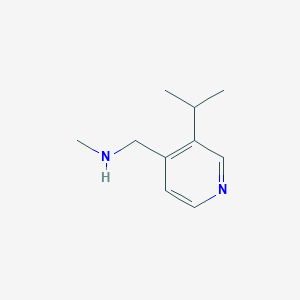
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
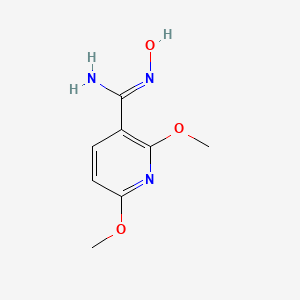
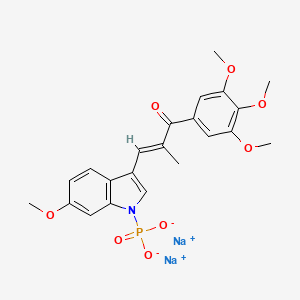
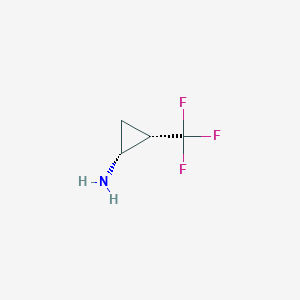
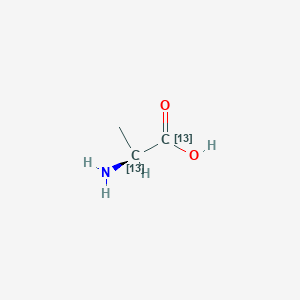
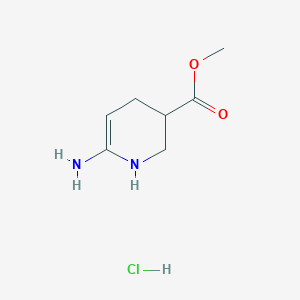
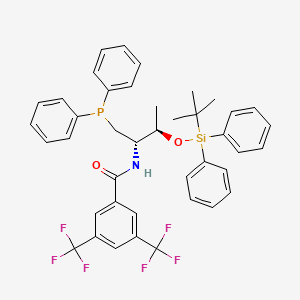
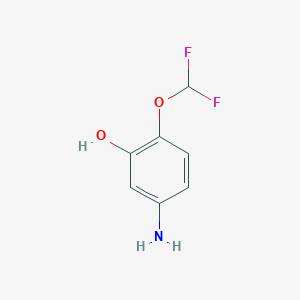
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
